![molecular formula C16H20N4OS2 B215860 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B215860.png)
2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide, also known as DMPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and environmental sciences. DMPTA is a derivative of benzothiazole and pyrimidine, and its unique chemical structure makes it a promising candidate for further research and development.
作用機序
The mechanism of action of 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is not fully understood, but it is believed to act through multiple pathways. In the pharmaceutical industry, 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is thought to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of inflammatory mediators. It also inhibits the activity of acetylcholinesterase and monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters in the brain.
In the agricultural industry, 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is believed to enhance the growth and development of plants by increasing the production of phytohormones, such as auxins and cytokinins. It also increases the activity of antioxidant enzymes, which protect plants from oxidative stress.
Biochemical and Physiological Effects:
2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been shown to have a variety of biochemical and physiological effects, depending on the system being studied. In the pharmaceutical industry, 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
In the agricultural industry, 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been shown to increase the growth and development of plants, as well as their tolerance to abiotic stress factors. It has also been shown to improve the quality and yield of crops.
実験室実験の利点と制限
One advantage of 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is its unique chemical structure, which makes it a promising candidate for further research and development in various fields of science. Another advantage is its relatively low toxicity, which makes it a safer alternative to other chemicals that are currently used in the industry.
One limitation of 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is its limited solubility in water, which can make it difficult to use in certain applications. Another limitation is its high cost, which may limit its use in some industries.
将来の方向性
There are several future directions for research on 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide. In the pharmaceutical industry, further studies are needed to determine the optimal dosage and administration of 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide for the treatment of various diseases. In the agricultural industry, further studies are needed to determine the optimal concentration and application of 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide for enhancing plant growth and development. In the environmental sciences, further studies are needed to determine the effectiveness of 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide for removing heavy metals and organic pollutants from contaminated soil and water. Overall, 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has the potential to be a valuable chemical compound for a variety of scientific applications, and further research is needed to fully understand its potential.
合成法
The synthesis of 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves the reaction of 2-aminobenzothiazole and 2-chloro-N-(4,6-dimethylpyrimidin-2-yl)acetamide in the presence of a base, such as potassium carbonate or sodium hydroxide, under reflux conditions. The resulting product is then purified using column chromatography or recrystallization methods.
科学的研究の応用
2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been studied extensively for its potential applications in various fields of science. In the pharmaceutical industry, 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated as a potential treatment for Alzheimer's disease and Parkinson's disease due to its ability to inhibit acetylcholinesterase and monoamine oxidase enzymes, respectively.
In the agricultural industry, 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been found to enhance the growth and development of plants by increasing their tolerance to abiotic stress factors, such as drought and salinity. It has also been shown to improve the quality and yield of crops, making it a promising candidate for further research and development in the field of agriculture.
In the environmental sciences, 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been investigated for its potential use as a biocide and fungicide. It has also been studied for its ability to remove heavy metals and organic pollutants from contaminated soil and water.
特性
製品名 |
2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
|---|---|
分子式 |
C16H20N4OS2 |
分子量 |
348.5 g/mol |
IUPAC名 |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H20N4OS2/c1-9-4-5-12-13(6-9)23-16(19-12)20-14(21)8-22-15-17-10(2)7-11(3)18-15/h7,9H,4-6,8H2,1-3H3,(H,19,20,21) |
InChIキー |
CUHGOPTVRRVEIS-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CSC3=NC(=CC(=N3)C)C |
正規SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CSC3=NC(=CC(=N3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



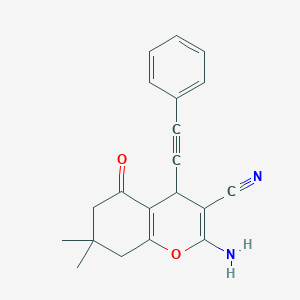
![N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215780.png)
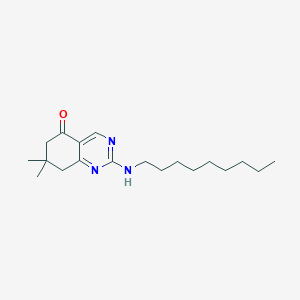
![6-Amino-3-ethyl-4-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215783.png)
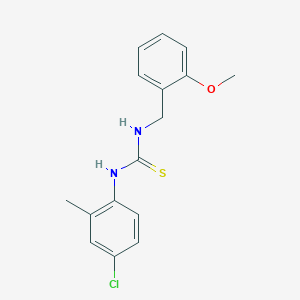
![Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate](/img/structure/B215785.png)

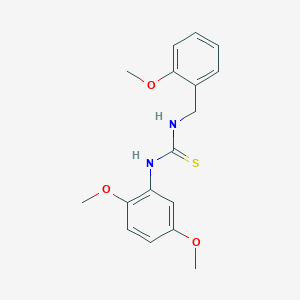

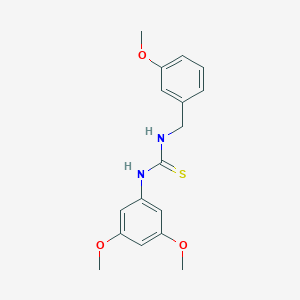
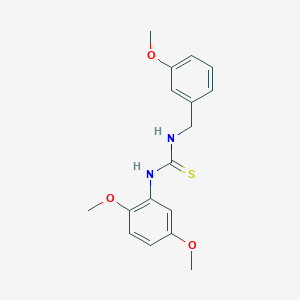
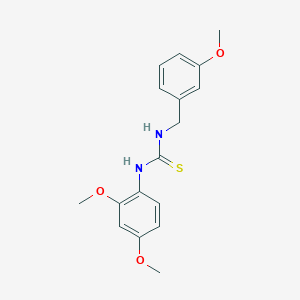
![1-(3,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215798.png)
![1-(2,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215799.png)